Cas no 474012-75-4 (4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline)
4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline Chemical and Physical Properties
Names and Identifiers
-
- 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline
- SCHEMBL913531
- DTXSID40436081
- 4-(6-iodoH-imidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenamine
- [4-(6-Iodo-imidazo[1,2-a]pyridin-2-yl)-phenyl]-dimethyl-amine
- 6-iodo-2-(4''-dimethylamino-)phenyl-imidazo[1,2]pyridine
- 474012-75-4
- CHEMBL78012
- CHEBI:125592
- 2-(49-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine
- F75063
- 2-(4''-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine
- BDBM50122787
- Q27216207
- 6-iodo-2-(4''-N,N''-dimethylamino)phenylimidazo[1,2-a]pyridine)
- 6-iodo-2-(4''-dimethylamino)phenyl-imidazo[1,2-a]pyridine
- Benzenamine, 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethyl-
- 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline
- 4-{6-IODOIMIDAZO[1,2-A]PYRIDIN-2-YL}-N,N-DIMETHYLANILINE
- BRD-K56622826-001-01-9
- DB-117557
- 6-Iodo-2-(4-dimethylaminophenyl)imidazo[1,2-a]pyridine
- 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline
-
- Inchi: 1S/C15H14IN3/c1-18(2)13-6-3-11(4-7-13)14-10-19-9-12(16)5-8-15(19)17-14/h3-10H,1-2H3
- InChI Key: GUJHUHNUHJMRII-UHFFFAOYSA-N
- SMILES: IC1C=CC2=NC(=CN2C=1)C1C=CC(=CC=1)N(C)C
Computed Properties
- Exact Mass: 363.02325g/mol
- Monoisotopic Mass: 363.02325g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 20.5Ų
4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00717N-50mg |
Benzenamine, 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethyl- |
474012-75-4 | 97% | 50mg |
$103.00 | 2024-05-01 | |
| 1PlusChem | 1P00717N-100mg |
Benzenamine, 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethyl- |
474012-75-4 | 97% | 100mg |
$160.00 | 2024-05-01 | |
| 1PlusChem | 1P00717N-250mg |
Benzenamine, 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethyl- |
474012-75-4 | 97% | 250mg |
$300.00 | 2024-05-01 | |
| 1PlusChem | 1P00717N-1g |
Benzenamine, 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethyl- |
474012-75-4 | 97% | 1g |
$885.00 | 2024-05-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1096455-100mg |
6-Iodo-2-(4-dimethylaminophenyl)imidazo[1,2-a]pyridine |
474012-75-4 | 100mg |
¥1563.00 | 2024-05-12 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1096455-250mg |
6-Iodo-2-(4-dimethylaminophenyl)imidazo[1,2-a]pyridine |
474012-75-4 | 250mg |
¥2679.00 | 2024-05-12 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1096455-1g |
6-Iodo-2-(4-dimethylaminophenyl)imidazo[1,2-a]pyridine |
474012-75-4 | 1g |
¥8716.00 | 2024-05-12 | ||
| Chemenu | CM289005-50mg |
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline |
474012-75-4 | 97% | 50mg |
$138 | 2024-07-16 | |
| Chemenu | CM289005-100mg |
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline |
474012-75-4 | 97% | 100mg |
$230 | 2024-07-16 | |
| Chemenu | CM289005-250mg |
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline |
474012-75-4 | 97% | 250mg |
$462 | 2024-07-16 |
4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline Related Literature
-
2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
Additional information on 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline
Recent Advances in the Study of 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline (CAS: 474012-75-4)
The compound 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline (CAS: 474012-75-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
Recent studies have highlighted the role of 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline as a versatile scaffold for the development of novel kinase inhibitors. Its imidazopyridine core, coupled with the iodine substituent, provides a strategic handle for further functionalization, making it an attractive candidate for structure-activity relationship (SAR) studies. Researchers have successfully utilized this compound in the design of targeted therapies for various cancers, including breast and lung cancer, where aberrant kinase activity plays a critical role in disease progression.
One of the key breakthroughs in the study of this compound is its application in photodynamic therapy (PDT). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline exhibit strong photosensitizing properties, making them promising candidates for PDT in treating solid tumors. The iodine atom in the structure was found to enhance intersystem crossing, thereby improving the generation of reactive oxygen species (ROS) upon light irradiation.
In addition to its therapeutic potential, recent research has also explored the compound's utility as a molecular probe. Its fluorescence properties, combined with the ability to undergo facile bioconjugation, have enabled its use in imaging applications. For instance, a team at MIT developed a fluorescent derivative of 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline for real-time tracking of protein-protein interactions in live cells, providing valuable insights into cellular signaling pathways.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of this compound. Recent pharmacokinetic studies have identified issues related to metabolic stability and bioavailability, which are currently being addressed through medicinal chemistry optimization. Researchers are exploring various prodrug strategies and formulation approaches to overcome these limitations.
Looking ahead, the unique chemical properties of 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline continue to inspire new research directions. Current investigations are exploring its potential in targeted protein degradation (PROTACs) and as a building block for covalent inhibitors. The compound's versatility and the growing body of research supporting its applications suggest it will remain an important focus in chemical biology and drug discovery in the coming years.
474012-75-4 (4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline) Related Products
- 774238-57-2(Imidazo[1,2-a]pyridine, 2-(4-hydrazinophenyl)-6-iodo-)
- 61982-63-6(Imidazo[1,2-a]pyridine, 6-iodo-2-phenyl-)
- 14954-72-4(Benzenamine, 4-imidazo[1,2-a]pyridin-2-yl-N,N-dimethyl-)
- 497848-17-6(Benzenamine, 4-(3,6-diiodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethyl-)
- 497848-13-2(Benzenamine, 4-imidazo[1,2-a]pyridin-2-yl-N-methyl-)
- 866018-05-5(3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline)
- 869568-11-6(Imidazo[1,2-a]pyridine,2-(4-iodophenyl)-8-methyl-)
- 497848-14-3(Benzenamine, N-methyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)-)
- 497848-15-4(Benzenamine, N,N-dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)-)
- 497848-16-5(Benzenamine, 4-(3-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethyl-)